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molecular formula C10H10F3N B1464828 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine CAS No. 474709-86-9

1-(4-(Trifluoromethyl)phenyl)cyclopropanamine

Cat. No. B1464828
M. Wt: 201.19 g/mol
InChI Key: RFWYCBTXBMMOBH-UHFFFAOYSA-N
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Patent
US08519149B2

Procedure details

To a cold solution of 4-(trifluoromethyl)benzonitrile (1.03 g, 5.84 mmol) in ether (50 mL) was added titanium isopropoxide (1.50 mL, 5.83 mmol) and ethyl magnesium bromide (3.0M in ether) (1.55 g, 11.67 mmol) at −70° C. The reaction mass was stirred at RT for 1 h and boron trifluoride etherate (4.0 mL) was added. The reaction mass was stirred at RT for 1 h. The reaction mass was quenched in HCl:NaOH (30 mL). The reaction mass was extracted with ether and the organic layer was concentrated to afford 0.420 g of the desired product. 1HNMR (CDCl3): δ 1.05 (s, 2H), 1.60 (s, 2H), 1.78 (s, 2H), 7.36 (d, J=7.8 Hz, 2H), 7.55 (d, J=8.1 Hz, 2H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[CH2:13]([Mg]Br)[CH3:14].B(F)(F)F.CCOCC>CCOCC.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:10]=[CH:9][C:6]([C:7]2([NH2:8])[CH2:14][CH2:13]2)=[CH:5][CH:4]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
FC(C1=CC=C(C#N)C=C1)(F)F
Name
Quantity
1.55 g
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1.5 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mass was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mass was stirred at RT for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched in HCl
EXTRACTION
Type
EXTRACTION
Details
The reaction mass was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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